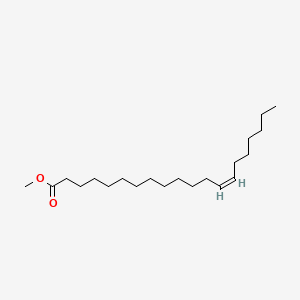

cis-13-Eicosenoic acid methyl ester

Description

Contextualization within Lipid Biochemistry Research

In the broad field of lipid biochemistry, cis-13-eicosenoic acid methyl ester is classified as a fatty acid methyl ester (FAME). It is the methyl ester of paullinic acid, an omega-7 fatty acid. atamanchemicals.comscbt.com Omega-7 fatty acids are a class of unsaturated fatty acids where the site of unsaturation is seven carbon atoms from the methyl end of the fatty acid chain. While not as common as some other fatty acids, paullinic acid and its derivatives are found in various natural sources. atamanchemicals.com The study of such lipids contributes to the understanding of fatty acid metabolism and the diversity of lipid structures in biological systems.

Significance as a Methyl Ester Derivative in Biological and Chemical Investigations

The primary significance of this compound in research lies in its form as a methyl ester. Fatty acids are often converted to their methyl esters for analysis by gas chromatography-mass spectrometry (GC-MS). jeol.comchemicalbook.com This derivatization increases the volatility of the fatty acids, making them suitable for GC analysis. Therefore, this compound is frequently used as an analytical standard to identify and quantify fatty acids in complex mixtures, such as those derived from natural oils and tissues. chemicalbook.com The use of such standards is crucial for the accurate and reliable identification of fatty acid profiles in various samples. jeol.com

Overview of Research Trajectories for this compound

Research involving this compound has predominantly followed a few key trajectories. A significant area of investigation is in the field of phytochemistry, where this compound has been identified as a constituent in the extracts of numerous plants. These studies often aim to characterize the chemical composition of plant species and explore their potential for various applications.

Another area where this compound has been noted is in the analysis of biofuels. For instance, it has been detected as a minor component in biodiesel blends derived from waste materials, highlighting its relevance in the search for sustainable energy sources. aston.ac.uk

Scope and Academic Relevance of Studying this compound

The academic relevance of studying this compound is multifaceted. As an analytical standard, it underpins the quality and accuracy of research in lipidomics and food science. Its identification in a variety of plant species also fuels research in natural product chemistry and ethnobotany, as the characterization of plant-derived compounds is a critical step in discovering new bioactive molecules. researchgate.net The presence of this compound in diverse natural sources underscores the importance of continued investigation into the chemical diversity of the natural world.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H40O2 | nih.govlarodan.com |

| Molecular Weight | 324.54 g/mol | larodan.com |

| IUPAC Name | methyl (Z)-icos-13-enoate | nih.gov |

| CAS Number | 69120-02-1 | nih.gov |

| InChIKey | XQXARCJTXXEQEX-HJWRWDBZSA-N | larodan.com |

Documented Presence of this compound in Plant Extracts

| Plant Species | Part of Plant | Analytical Method |

| Azadirachta indica (Neem) | Stem Bark | GC-MS |

| Mangifera indica (Mango) | Stem Bark | GC-MS |

| Cassia fistula | Not specified | GC-MS |

| Euphorbia lathyrus | Seeds | GC-MS |

Structure

2D Structure

Properties

Molecular Formula |

C21H40O2 |

|---|---|

Molecular Weight |

324.5 g/mol |

IUPAC Name |

methyl (Z)-icos-13-enoate |

InChI |

InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h8-9H,3-7,10-20H2,1-2H3/b9-8- |

InChI Key |

XQXARCJTXXEQEX-HJWRWDBZSA-N |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCCCCC(=O)OC |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Natural Occurrence and Ecological Distribution of Cis 13 Eicosenoic Acid Methyl Ester

Presence in Plant Lipidomes

The investigation into the lipid content of various plants has revealed the existence of cis-13-Eicosenoic acid methyl ester in specific plant families and tissues. Its accumulation can also be subject to environmental stimuli.

Specific Plant Families and Tissues (e.g., Ziziphus spina Christi, Petroselinum crispum, Musella lasiocarpa)

Ziziphus spina-christi, a member of the Rhamnaceae family, has been identified as a source of this compound. A study analyzing the seed oil of this plant revealed the presence of this compound at a notable concentration. Gas chromatography-mass spectrometry (GC-MS) analysis of the seed oil from Ziziphus spina-christi grown in Sudan identified this compound as a constituent, accounting for 7.15% of the total fatty acids. researchgate.net

While research has been conducted on the fatty acid composition of Petroselinum crispum (parsley), studies have primarily identified the presence of cis-11-eicosenoic acid methyl ester, a positional isomer of the compound of focus. niscpr.res.in The presence of this compound in Petroselinum crispum has not been explicitly documented in the reviewed literature.

Similarly, comprehensive phytochemical analyses of Musella lasiocarpa, the Chinese dwarf banana, have detailed its phenolic, flavonoid, and other bioactive components, but have not specifically reported the identification of this compound in its lipid profile. nih.govnih.gov

Table 1: Occurrence of this compound in Selected Plants

| Plant Species | Family | Tissue | Presence of this compound | Concentration (%) |

| Ziziphus spina-christi | Rhamnaceae | Seed Oil | Identified | 7.15 researchgate.net |

| Petroselinum crispum | Apiaceae | Leaves | Not explicitly reported; isomer present niscpr.res.in | - |

| Musella lasiocarpa | Musaceae | - | Not reported in reviewed literature nih.govnih.gov | - |

Developmental and Environmental Influences on Accumulation (e.g., UVB radiation in kohlrabi sprouts)

Environmental stressors can significantly impact the metabolic processes in plants, leading to changes in their chemical composition. A study on purple kohlrabi (Brassica oleracea var. gongylodes) sprouts investigated the effect of ultraviolet B (UVB) radiation on their metabolite profile. The research revealed that the levels of methyl 13-eicosenoate, another name for this compound, decreased during UVB treatment. nih.govnih.gov This suggests that UVB radiation can influence the accumulation of this particular fatty acid ester in kohlrabi sprouts, potentially as part of the plant's response to light-induced stress. nih.govnih.gov

Table 2: Effect of UVB Radiation on Methyl 13-Eicosenoate Levels in Kohlrabi Sprouts

| Treatment | Plant | Effect on Methyl 13-eicosenoate |

| UVB Radiation | Purple Kohlrabi Sprouts | Decreased levels nih.govnih.gov |

Detection in Microbial Metabolomes

The search for this compound extends to the microbial world, including bacteria and fungi. However, its presence in commonly studied microorganisms appears to be limited based on available research.

Bacterial and Fungal Sources (e.g., Escherichia coli engineered for VLCFA production, Aspergillus fumigatus, Cyanobacteria)

While metabolic engineering has enabled the production of various fatty acids and their esters in bacteria like Escherichia coli, specific reports on the targeted production of this compound are not prominent in the reviewed literature.

Studies on the fatty acid profile of the fungus Aspergillus fumigatus have identified various fatty acid methyl esters, including the related isomer cis-11-eicosenoic acid methyl ester. nih.gov However, the presence of this compound has not been specifically documented.

Similarly, analyses of the phytochemical components of various cyanobacterial strains have revealed a diverse array of fatty acid methyl esters, but this compound has not been reported as a constituent in the surveyed studies.

Cultivation Conditions and Biosynthesis in Microorganisms

Given the lack of confirmed identification of this compound in the aforementioned microbial sources, information regarding the specific cultivation conditions and biosynthetic pathways leading to its formation in these microorganisms is not available in the current scientific literature.

Identification in Non-Human Animal Lipid Profiles

The presence of this compound in the lipid profiles of non-human animals has not been widely reported in the scientific literature reviewed for this article. While various fatty acids and their esters are fundamental components of animal lipids, specific documentation of this particular compound is scarce.

Invertebrate Systems (e.g., insects)

While extensive research on the specific roles of this compound in invertebrates is not widely available, the biosynthesis of its precursor, cis-11-eicosenoic acid, is known to occur in a diverse range of organisms, including insects. Within the order Lepidoptera (moths and butterflies), fatty acid metabolism plays a critical role in the production of pheromones, which are chemical signals essential for communication. The biosynthesis of cis-11-eicosenoic acid generally involves the elongation of oleic acid.

Vertebrate Models (e.g., marine fish, domestic animals like goat/sheep, pork)

Marine Fish: Studies have investigated the presence and distribution of cis-eicosenoic acid (c-20:1) positional isomers in marine fish from various oceans. In fishes from the Indian and Atlantic Oceans, the c13-20:1 isomer is the second most abundant, following the c11-20:1 isomer. nih.govresearchgate.net For instance, in goatfish from the Indian Ocean, the total c-20:1 positional isomers were found to be 34.39 mg/g of oil. nih.govresearchgate.net The analysis of fatty acids in marine fish typically involves the extraction of lipids from the edible parts, followed by methylation to form fatty acid methyl esters for analysis by gas chromatography. nih.govresearchgate.net

Domestic Animals:

Goat/Sheep: The fatty acid profile of goat milk has been analyzed in various studies. These analyses are often conducted to understand the nutritional composition of the milk and how it can be influenced by different production systems. nih.gov The general procedure involves extracting fat from the milk and then preparing fatty acid methyl esters for gas chromatographic analysis. nih.gov

Pork: The United States Food and Drug Administration (FDA) has approved the use of methyl esters of conjugated linoleic acid as a source of fatty acids in the feed of growing and finishing swine. federalregister.gov This additive includes a mixture of fatty acid methyl esters, and its use is regulated to ensure safety and proper labeling. federalregister.gov

| Ocean | Fish Species | Total c-20:1 Isomers (mg/g of oil) | Predominant Isomer | cis-13-20:1 Isomer Abundance |

| Indian Ocean | Goatfish | 34.39 | c11-20:1 (>50%) | <25% |

| Atlantic Ocean | Capelin | 162.7 ± 3.5 | c11-20:1 (>50%) | <25% |

| Pacific Ocean | Saury | 166.95 ± 12.4 | c9-20:1 | Not the principal isomer |

Environmental Presence and Biogeochemical Cycling

This compound, as part of the broader group of fatty acid esters, exhibits characteristics that influence its environmental behavior. These esters are generally lipophilic, meaning they have a tendency to associate with fats and oils, and possess very low water solubility and vapor pressure. scbt.com

In the context of environmental science, fatty acid methyl esters, including this compound, are components of biodiesel. For instance, it has been identified as a minor component in biodiesel blends derived from waste sources. aston.ac.uk The biogeochemical cycling of such compounds involves their breakdown and transformation in the environment. The ester linkage can be subject to hydrolysis, and the fatty acid chain can be degraded through processes like β-oxidation.

Materials soaked with oils containing these esters, such as cleaning rags, can be prone to auto-oxidation. This exothermic reaction can lead to self-heating and potentially ignition if the material is not handled and stored properly. scbt.com

Biosynthetic Pathways and Enzymatic Mechanisms of Cis 13 Eicosenoic Acid Methyl Ester

De Novo Biosynthesis of Eicosenoic Acid Precursors

The journey to cis-13-eicosenoic acid methyl ester begins with the de novo synthesis of its fatty acid precursor, cis-13-eicosenoic acid (20:1n-7). This process does not start from scratch but rather builds upon existing shorter-chain fatty acids through sequential enzymatic reactions.

Elongation Pathways in Lipid Synthesis (e.g., Very Long Chain Fatty Acid (VLCFA) biosynthesis)

The formation of the 20-carbon backbone of cis-13-eicosenoic acid is accomplished through fatty acid elongation (FAE) systems, specifically those responsible for producing very-long-chain fatty acids (VLCFAs), which are defined as fatty acids with 22 or more carbons, although the term is often used for acids with 20 carbons or more. ull.esscispace.comoup.com These elongation reactions occur primarily in the endoplasmic reticulum and involve a cycle of four key enzymatic steps that add two-carbon units to a pre-existing acyl-CoA molecule. nih.govresearchgate.net

The most probable precursor for cis-13-eicosenoic acid (20:1n-7) is palmitoleic acid (16:1n-7). The elongation of palmitoleic acid to the 20-carbon eicosenoic acid would involve two successive cycles of the FAE pathway.

The FAE cycle consists of four reactions:

Condensation: An acyl-CoA substrate (e.g., palmitoleoyl-CoA) is condensed with malonyl-CoA. This initial, rate-limiting step is catalyzed by a fatty acid elongase (ELOVL). ull.esresearchgate.net Mammals possess seven different elongases (ELOVL1-7), each with distinct substrate specificities. ull.esscispace.com

Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase, using NADPH as a reducing agent. researchgate.netjmb.or.kr

Dehydration: The β-hydroxyacyl-CoA is then dehydrated to form a trans-2-enoyl-CoA by a β-hydroxyacyl-CoA dehydratase. researchgate.netjmb.or.kr

Second Reduction: Finally, the trans-2-enoyl-CoA is reduced by an enoyl-CoA reductase, again using NADPH, to yield an acyl-CoA that is two carbons longer than the original substrate. researchgate.netjmb.or.kr

This four-step cycle is repeated to achieve the desired chain length. For the synthesis of cis-13-eicosenoic acid from palmitoleic acid, the cycle would occur twice, adding a total of four carbon atoms.

Table 1: Key Enzymes in the Very Long Chain Fatty Acid (VLCFA) Elongation Cycle

| Enzyme | Reaction Catalyzed | Cofactor/Substrate |

| Fatty Acid Elongase (ELOVL) | Condensation of acyl-CoA with malonyl-CoA | Malonyl-CoA |

| β-Ketoacyl-CoA Reductase | Reduction of β-ketoacyl-CoA | NADPH |

| β-Hydroxyacyl-CoA Dehydratase | Dehydration of β-hydroxyacyl-CoA | - |

| trans-2-Enoyl-CoA Reductase | Reduction of trans-2-enoyl-CoA | NADPH |

Desaturase Enzyme Activities for cis-13 Unsaturation

For cis-13-eicosenoic acid, the double bond is located at the 13th carbon from the carboxyl end, which corresponds to the ω-7 position (the 7th carbon from the methyl end). This unsaturation is typically introduced into the precursor fatty acid before the elongation steps. In this case, the precursor, palmitoleic acid (16:1n-7), already contains the necessary double bond at the ω-7 position (at C-9 in the 16-carbon chain).

Fatty acid desaturases are enzymes that introduce double bonds into the acyl chains of fatty acids. wikipedia.orgnih.gov These enzymes are classified based on the position where they create the double bond. iubmb.org Since the elongation process adds carbons to the carboxyl end of the fatty acid, the position of the double bond relative to the methyl (ω) end remains unchanged. scispace.comoup.com Therefore, the synthesis of cis-13-eicosenoic acid relies on the availability of palmitoleic acid (16:1n-7), which is synthesized from palmitic acid (16:0) by the action of a Δ9-desaturase. The Δ9-desaturase introduces a cis double bond between carbons 9 and 10 of the palmitic acid chain.

Methyl Esterification Processes

Once cis-13-eicosenoic acid has been synthesized, it can be converted to its methyl ester form through an esterification reaction. This process involves the attachment of a methyl group from a donor molecule to the carboxyl group of the fatty acid.

Identification and Characterization of Methyltransferases

The enzymatic esterification of fatty acids is carried out by a class of enzymes known as methyltransferases. nih.gov Specifically, S-adenosyl-L-methionine (AdoMet or SAM)-dependent methyltransferases are known to be involved in the methylation of various molecules, including lipids. nih.gov In some organisms, acyl-CoA can be directly converted to a fatty acid methyl ester (FAME). However, the identification of specific methyltransferases that act on very-long-chain fatty acids like eicosenoic acid is an ongoing area of research.

In some contexts, non-enzymatic chemical methods or enzymes with broad substrate ranges, like lipases, are used for esterification. dss.go.themich.edu Lipases can catalyze esterification in microaqueous organic systems, and their activity can be significantly enhanced by modification, for instance, by coating them with surfactants. dss.go.th

Substrate Specificity and Reaction Kinetics of Esterification

The efficiency of the esterification reaction depends on the enzyme's substrate specificity and the reaction conditions. Studies on lipase-catalyzed esterification have shown that the reaction often follows Michaelis-Menten kinetics, where the reaction rate increases with substrate concentration until the enzyme becomes saturated. dss.go.th

The chain length of the fatty acid can influence the reaction rate. Some lipases exhibit higher activity with longer-chain fatty acids, such as palmitic (C16) and stearic (C18) acids, compared to shorter-chain ones. dss.go.th The kinetics of esterification are also affected by temperature and the molar ratio of the alcohol (in this case, methanol) to the fatty acid. unsri.ac.id Increasing the temperature generally increases the reaction rate constant. unsri.ac.id The activation energy (Ea) for such reactions can be determined using the Arrhenius equation, with reported values for free fatty acid esterification being around 30-55 kJ/mol. unsri.ac.idscirp.org

Table 2: Factors Affecting Esterification Reaction Kinetics

| Parameter | Effect on Reaction Rate | Notes |

| Temperature | Increases with temperature up to an optimal point. | Higher temperatures increase molecular kinetic energy and collisions. unsri.ac.id |

| Substrate Concentration | Increases until enzyme saturation (Michaelis-Menten kinetics). | Both fatty acid and alcohol concentrations are important. dss.go.th |

| Fatty Acid Chain Length | Varies; some enzymes prefer longer chains. | Longer alkyl chains can be better substrates for certain lipases. dss.go.th |

| Water Content | Optimal level required for enzyme activity in non-aqueous media. | Too much or too little water can inhibit lipase (B570770) activity. dss.go.th |

Genetic and Molecular Regulation of Biosynthetic Enzymes (e.g., in engineered microbial systems)

The production of specific fatty acids like cis-13-eicosenoic acid can be enhanced in microbial systems such as Escherichia coli and the yeast Yarrowia lipolytica through metabolic engineering. jmb.or.krnih.gov This involves the genetic manipulation of the enzymes involved in the biosynthetic pathways.

Regulation of fatty acid synthesis is complex and occurs at multiple levels, including transcriptional control of the genes encoding the biosynthetic enzymes. asm.orgnih.govasm.org In bacteria, transcriptional regulators like FadR and FabR control the expression of genes essential for unsaturated fatty acid biosynthesis. asm.org In engineered systems, the goal is often to overexpress key enzymes to drive the metabolic flux towards the desired product. For instance, overexpressing genes from the elongation cycle (fabG, fabZ, etc.) in E. coli has been shown to increase the production of long-chain fatty acids. jmb.or.kr

Furthermore, balancing the precursor pools is critical. To produce odd-chain or specific fatty acids, engineers often need to modulate the availability of starter units like acetyl-CoA and propionyl-CoA. nih.govnih.gov Dynamic regulation systems, where gene expression is controlled by the concentration of a key metabolite like malonyl-CoA, have been developed to balance cell growth with product formation, significantly improving fatty acid titers. nih.gov These synthetic regulatory circuits can compensate for metabolic changes and optimize the pathway for efficient production. nih.gov

Metabolic Fates and Biochemical Transformations of Cis 13 Eicosenoic Acid Methyl Ester

Catabolic Pathways and Beta-Oxidation in Non-Human Systems

In non-human systems, the catabolism of fatty acids is a crucial process for generating metabolic energy. For cis-13-eicosenoic acid methyl ester, this process would first involve hydrolysis to its free fatty acid form, cis-13-eicosenoic acid (also known as paullinic acid), which can then enter the beta-oxidation pathway.

The beta-oxidation of cis-13-eicosenoic acid, a 20-carbon monounsaturated fatty acid, is a cyclical process that sequentially shortens the fatty acid chain. aocs.org This process occurs within the mitochondria and, particularly for very-long-chain fatty acids, also in peroxisomes for initial chain shortening. wikipedia.orgnih.gov

The degradation of unsaturated fatty acids like cis-13-eicosenoic acid requires, in addition to the core beta-oxidation enzymes, auxiliary enzymes to handle the double bond. aocs.orgnih.gov For a cis double bond at an odd-numbered carbon (C13 in this case, counting from the carboxyl end), the standard beta-oxidation cycles proceed until the double bond is near the carboxyl end. An enoyl-CoA isomerase is then required to convert the cis-Δ³ double bond to a trans-Δ² double bond, allowing beta-oxidation to continue. eagri.org

The enzymatic degradation of cis-13-eicosenoyl-CoA would proceed as follows:

Initial Cycles of Beta-Oxidation: Five cycles of beta-oxidation would occur, releasing five molecules of acetyl-CoA and shortening the chain to a 10-carbon monounsaturated fatty acyl-CoA with a cis-Δ³ double bond.

Isomerization: The enzyme enoyl-CoA isomerase would convert the cis-Δ³-decenoyl-CoA to trans-Δ²-decenoyl-CoA.

Completion of Beta-Oxidation: The remaining five cycles of beta-oxidation would then proceed, yielding an additional five molecules of acetyl-CoA.

The final enzymatic degradation products of one molecule of cis-13-eicosenoic acid are ten molecules of acetyl-CoA. libretexts.org

The acetyl-CoA generated from the beta-oxidation of cis-13-eicosenoic acid enters the citric acid cycle to produce ATP, the primary energy currency of the cell. wikipedia.org The total energy yield can be calculated based on the products of beta-oxidation and the subsequent citric acid cycle.

The complete oxidation of one molecule of cis-13-eicosenoic acid involves:

Activation: The initial activation of the fatty acid to acyl-CoA consumes two ATP equivalents. libretexts.org

Beta-Oxidation: For a C20 fatty acid, nine cycles of beta-oxidation are required. libretexts.org These cycles produce 9 FADH₂ and 9 NADH molecules. aocs.org The presence of the double bond in cis-13-eicosenoic acid means that in one of the cycles, the acyl-CoA dehydrogenase step is bypassed, resulting in one less FADH₂ molecule being produced. Therefore, 8 FADH₂ and 9 NADH molecules are generated. eagri.org

Acetyl-CoA Oxidation: Ten molecules of acetyl-CoA are produced, which enter the citric acid cycle, generating 10 GTP (equivalent to 10 ATP), 30 NADH, and 10 FADH₂. youtube.com

The total approximate ATP yield is summarized in the table below.

| Metabolic Process | Products | ATP Yield per Molecule | Total ATP |

|---|---|---|---|

| Activation | - | - | -2 |

| β-Oxidation (9 cycles) | 9 NADH | 2.5 | 22.5 |

| 8 FADH₂ | 1.5 | 12 | |

| Citric Acid Cycle (10 Acetyl-CoA) | 30 NADH | 2.5 | 75 |

| 10 FADH₂ | 1.5 | 15 | |

| 10 GTP | 1 | 10 | |

| Net ATP Yield | 132.5 |

Studies on the related erucic acid (22:1) in rat hearts have shown that it is poorly oxidized and preferentially channeled into lipid synthesis, suggesting that very-long-chain monounsaturated fatty acids may not be a primary energy source in all tissues. nih.govnih.gov

Incorporation into Complex Lipids and Membrane Structures (Excluding Human Studies)

Beyond catabolism, cis-13-eicosenoic acid, following its hydrolysis from the methyl ester form, can be incorporated into various complex lipids, influencing the composition and properties of cellular membranes and lipid storage depots.

Research on rats has demonstrated that very-long-chain monounsaturated fatty acids, such as erucic acid, are readily incorporated into triacylglycerols (TAGs), particularly in the heart. nih.gov This suggests that cis-13-eicosenoic acid would also be a substrate for the enzymes involved in TAG synthesis. The incorporation into TAGs serves as a mechanism for storing fatty acids for future energy needs or for transport to other tissues. nih.gov

In addition to TAGs, fatty acids are essential components of phospholipids (B1166683), the primary building blocks of cellular membranes. mdpi.com Studies on various mammals have shown the incorporation of dietary fatty acids into phospholipids like phosphatidylcholine and phosphatidylethanolamine (B1630911) in the liver and adipose tissue. nih.gov It is therefore expected that cis-13-eicosenoic acid would also be integrated into the phospholipid pool of various tissues in non-human animals. The specific position of incorporation into the glycerol (B35011) backbone of phospholipids can be influenced by the fatty acid's structure.

The fungus Mortierella chlamydospora has been shown to produce high amounts of cis-11-eicosenoic acid, with most of it being a component of triacylglycerols rather than phospholipids. researchgate.net This indicates a preferential storage role for this long-chain monounsaturated fatty acid in this organism.

The fatty acid composition of membrane phospholipids is a critical determinant of membrane fluidity and, consequently, membrane function. The presence of a cis double bond in cis-13-eicosenoic acid introduces a kink in the acyl chain, which prevents tight packing of the phospholipid molecules. This generally leads to an increase in membrane fluidity.

Derivatization and Further Biotransformations (e.g., Hydrolysis, Transesterification, Oxidation)

This compound can undergo several other biotransformations catalyzed by various enzymes. ncert.nic.in

Hydrolysis: The initial and essential step for the metabolism of this compound is its hydrolysis to the free fatty acid, cis-13-eicosenoic acid, and methanol. This reaction is catalyzed by esterases. The rate of hydrolysis can be influenced by factors such as water content in the system. nih.gov Both acid-catalyzed and base-catalyzed hydrolysis of fatty acid methyl esters are known processes. google.comwipo.int

Transesterification: This process involves the exchange of the methyl group of the ester with another alcohol. In biological systems, this can be catalyzed by enzymes such as lipases. For instance, microbial enzymes are capable of transesterifying fatty acids to produce fatty acid methyl esters (FAMEs), a key component of biodiesel. nih.govnih.gov While this is often studied in the context of FAME production, the reverse reaction, or the exchange with other alcohols present in the system, is also possible.

Oxidation: The double bond in this compound is susceptible to oxidation. This can occur through enzymatic or non-enzymatic processes. nih.gov The oxidation of monounsaturated fatty acids can lead to the formation of various products, including hydroperoxides. nih.gov In some microorganisms, the oxidation of unsaturated fatty acids is a key step in the biosynthesis of valuable compounds. mdpi.com For example, the oxidation of methyl linoleate (B1235992) has been studied using niobium(V) oxide as a catalyst, leading to the formation of various oxidized products. mdpi.com The presence of antioxidants can inhibit the autooxidation of unsaturated fatty acid methyl esters. nih.gov

Role in Lipid Droplet Dynamics and Storage

The esterified form of cis-13-eicosenoic acid, namely its methyl ester, is generally understood to first undergo hydrolysis to its corresponding free fatty acid, cis-13-eicosenoic acid (also known as paullinic acid), before it can be integrated into cellular lipid metabolism. This free fatty acid then plays a role in the dynamics of lipid droplets, which are cellular organelles responsible for the storage and mobilization of neutral lipids.

Lipid droplets are dynamic structures, and their formation and size are indicative of the balance between lipid influx, synthesis, and catabolism. mdpi.com The incorporation of fatty acids into triglycerides, the primary constituents of the lipid droplet core, is a key anabolic process. wikipedia.org This process involves the esterification of fatty acids to a glycerol backbone. wikipedia.orgresearchgate.net

Research has shed light on the specific impact of cis-13-eicosenoic acid on lipid accumulation. A study investigating the effects of various cis-eicosenoic acid isomers on 3T3-L1 adipocytes, a common cell line model for studying fat cell biology, revealed that 13(Z)-eicosenoic acid contributes to lipid storage. Specifically, at a concentration of 50 μM, it was observed to increase the accumulation of triglycerides within these cells. caymanchem.comchemicalbook.com This finding suggests that cis-13-eicosenoic acid is readily incorporated into the triglyceride synthesis pathway, thereby promoting the expansion of lipid droplets.

The process of fatty acid incorporation into triglycerides and subsequent storage in lipid droplets is a protective mechanism against the potential toxicity of free fatty acids in the cytoplasm. frontiersin.org By sequestering fatty acids within these specialized organelles, cells can maintain lipid homeostasis and prevent cellular stress. nih.gov The enzymes involved in the esterification of fatty acids to glycerol, such as diacylglycerol acyltransferases (DGATs), are crucial in this process, catalyzing the final step of triglyceride synthesis. nih.gov While direct studies on the enzymatic esterification of cis-13-eicosenoic acid are limited, the general pathways for fatty acid esterification provide a framework for understanding its incorporation into lipid droplets. researchgate.netnih.gov

The mobilization of fatty acids from lipid droplets is regulated by lipases, which hydrolyze triglycerides to release free fatty acids and glycerol when the cell requires energy. wikipedia.org The balance between triglyceride synthesis and lipolysis determines the net effect on lipid droplet size and number. The observed increase in triglyceride accumulation in the presence of cis-13-eicosenoic acid indicates that, under the studied conditions, its incorporation into triglycerides outpaces its release. caymanchem.comchemicalbook.com

Table 1: Research Findings on the Role of cis-13-Eicosenoic Acid in Lipid Droplet Dynamics

| Parameter | Cell Line | Concentration of cis-13-Eicosenoic Acid | Observed Effect | Reference |

| Triglyceride Accumulation | 3T3-L1 Adipocytes | 50 μM | Increased | caymanchem.comchemicalbook.com |

Biological Roles and Mechanistic Insights of Cis 13 Eicosenoic Acid Methyl Ester in Research Models

Signaling Pathway Modulation in In Vitro Cellular Models (Non-Human Origin)

Limited specific data exists regarding the direct modulation of signaling pathways by cis-13-eicosenoic acid methyl ester in non-human in vitro models. While fatty acid methyl esters (FAMEs) as a class are known to participate in cellular signaling, specific research on this particular molecule is sparse.

Receptor Interactions and Ligand Binding Studies

A review of current scientific literature reveals no specific receptor interaction or ligand binding studies for this compound. While some fatty acid esters have been identified as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs), direct evidence linking this specific ester to any receptor is not available. nih.gov

Downstream Signaling Cascades (e.g., pathways related to lipid metabolism)

There is no direct research available that details the influence of this compound on specific downstream signaling cascades, including those related to lipid metabolism, in non-human cellular models. Studies on other long-chain monounsaturated fatty acids have shown effects on pathways involving GLP-1 secretion and inflammatory cytokines, but these findings have not been specifically demonstrated for this compound. nih.gov

Influence on Cellular Processes in Experimental Systems

The direct impact of this compound on fundamental cellular processes such as cell growth, programmed cell death, and stress response in non-human models remains an area with minimal investigation.

Cell Growth and Proliferation Studies (Non-Human Cells)

Specific studies examining the effect of this compound on the growth and proliferation of non-human cells have not been identified in the current body of scientific literature. Research on other fatty acid esters, such as ethyl oleate, has indicated effects on the proliferation of certain cell lines, but this cannot be directly extrapolated to this compound. nih.gov

Apoptosis and Necrosis Pathways in Model Organisms

There is currently no available research data on the role of this compound in modulating apoptosis or necrosis pathways in any model organisms. While various polyunsaturated fatty acids have been implicated in apoptosis regulation, the specific actions of this monounsaturated ester are unknown. nih.gov

Stress Response Mechanisms (e.g., in plants exposed to UVB radiation)

The role of this compound in stress response mechanisms, such as those in plants exposed to UVB radiation, is not documented. Unsaturated fatty acids, in general, are recognized as important components in plant stress responses, contributing to membrane fluidity and serving as precursors for signaling molecules. nih.govnih.gov However, specific research linking this compound to these pathways is absent.

Research on this compound Reveals Limited Biological Insights

While the chemical properties of this compound are well-documented, a comprehensive review of current scientific literature reveals a significant gap in the understanding of its specific biological roles. Extensive searches have yielded minimal information regarding its interactions with microbial communities, its physiological functions in non-human organisms, and its contribution to lipidomic signatures in research models.

Currently, there is a notable absence of published research specifically investigating the role of this compound in the modulation of quorum sensing, the inhibition of biofilm formation, or its impact on host-microbe interactions in model organisms. While the broader field of fatty acid methyl esters has been explored for such properties, the specific activities of the this compound isomer remain uncharacterized in this context.

Similarly, its potential developmental and physiological roles in non-human organisms, such as in insect pheromone communication or plant defense mechanisms, are not described in the available scientific literature. Research into fatty acid-derived pheromones and plant defense compounds has focused on other specific molecules, with no direct studies implicating this compound.

Furthermore, there is a lack of data on the contribution of this compound to specific lipidomic signatures of biological states in animal models. Although lipidomics is a powerful tool for identifying biomarkers, studies have not yet specifically highlighted this compound as a significant marker for any particular condition or state.

The compound has been identified in the chemical analysis of some natural sources, such as the oil of Ziziphus jujuba and Euphorbia lathyrus. However, these studies have not delved into the specific biological activities of the compound itself.

Due to the lack of available research data directly pertaining to the biological roles and mechanistic insights of this compound as outlined, it is not possible to provide a detailed article on these specific topics at this time. Further research is required to elucidate the potential biological significance of this particular fatty acid methyl ester.

Chemical Synthesis and Derivatization Strategies for Research Purposes

Total Synthesis Approaches for Isotopic Labeling and Analogue Generation

The de novo chemical synthesis of cis-13-eicosenoic acid methyl ester and its isotopically labeled analogues is crucial for creating pure standards for metabolic studies and for generating novel molecular tools. Stereoselectivity is a key challenge in these synthetic routes.

Stereoselective Synthesis of this compound

While a specific, published total synthesis for this compound is not extensively documented, its structure lends itself to well-established olefination reactions that can control the geometry of the double bond. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are primary methods for the stereoselective formation of alkenes. organic-chemistry.orgnih.gov

A plausible synthetic route would involve the coupling of two smaller carbon fragments. For instance, the Wittig reaction between an appropriate phosphonium (B103445) ylide and an aldehyde can be employed to form the required cis (or Z) double bond. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com Non-stabilized ylides in the Wittig reaction generally lead to the formation of (Z)-alkenes. organic-chemistry.org

A representative strategy could be:

Fragment 1 (Aldehyde): An omega-oxo-ester, such as methyl 13-oxotridecanoate, would serve as the aldehyde component.

Fragment 2 (Ylide): A phosphonium ylide derived from a C7 alkyl halide (e.g., 1-bromoheptane) would provide the remainder of the carbon chain.

Wittig Reaction: The reaction between the C7 ylide and the C13 oxo-ester would form the C20 carbon skeleton with the desired cis-double bond at the 13-position.

Alternatively, the Horner-Wadsworth-Emmons reaction, which utilizes phosphonate (B1237965) esters, offers another powerful method for olefination and is often preferred for its high yields and stereocontrol. nih.govrsc.org The choice of reaction conditions and the structure of the reagents are critical for achieving high stereoselectivity for the cis isomer.

Incorporation of Stable Isotopes (e.g., 2H, 13C)

Isotopically labeled fatty acids are invaluable tracers for metabolic research. nih.gov The synthesis of labeled this compound can be achieved by incorporating precursors enriched with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C).

Deuterium Labeling: Deuterium atoms can be introduced by the reduction of an acetylenic precursor using deuterium gas (D₂). nist.gov For cis-13-eicosenoic acid, this would involve synthesizing an yne-containing analogue, such as methyl 13-eicosynoate, and then performing a stereoselective reduction of the triple bond to a cis-double bond using deuterium gas and a suitable catalyst, like Lindlar's catalyst. This method allows for the precise placement of deuterium atoms at the double bond.

Carbon-13 Labeling: The incorporation of ¹³C can be accomplished by using ¹³C-enriched starting materials in the synthetic pathway. nih.gov For example:

Labeling the Carboxyl Group: Treatment of a C20 bromo-alkene with potassium cyanide enriched with ¹³C (K¹³CN), followed by hydrolysis and esterification, would place the label at the C1 position. nih.gov

Labeling within the Alkyl Chain: A ¹³C-labeled alkyl halide can be used as one of the fragments in a coupling reaction, such as in the Wittig or HWE reaction. For instance, using [1-¹³C]1-bromoheptane to generate the phosphonium ylide would result in a ¹³C label at the C14 position of the final product.

These chemo-enzymatic and chemical synthesis approaches provide access to highly pure, isotopically labeled fatty acids for detailed biological investigation. jmb.or.kr

Enzymatic Synthesis in In Vitro Systems for Research Material Production

Enzymatic methods offer a green and highly specific alternative to chemical synthesis for producing fatty acid esters. Engineered microorganisms, particularly Escherichia coli, can be harnessed as cell factories for the production of specific fatty acids. nih.govfrontiersin.org

Optimized Biocatalytic Pathways

E. coli possesses a well-characterized Type II fatty acid synthesis (FAS) pathway, which makes it a prime candidate for metabolic engineering. nih.govjmb.or.kr While wild-type E. coli primarily produces saturated and C16/C18 unsaturated fatty acids, genetic modifications can redirect its metabolism to synthesize novel products like cis-13-eicosenoic acid.

A key strategy involves the introduction of a fatty acid elongase system. Research has demonstrated that expressing a multi-enzyme elongase system from Arabidopsis thaliana in E. coli can successfully produce very-long-chain fatty acids (VLCFAs). In one study, this engineered strain was shown to produce C20:1 fatty acids, including both cis-11-eicosenoic acid and cis-13-eicosenoic acid. nih.gov The cis-13 isomer is derived from the elongation of vaccenic acid (C18:1Δ11), which is natively produced by E. coli. nih.gov

Optimization of this pathway for enhanced production of cis-13-eicosenoic acid would involve several strategies:

Enhancing Precursor Supply: Overexpression of key enzymes in the native FAS pathway, such as β-ketoacyl-ACP synthase (FabB, FabF) and acetyl-CoA carboxylase (ACC), can increase the pool of C18:1-ACP available for elongation. jmb.or.krfrontiersin.org

Blocking Competing Pathways: Deletion of genes involved in fatty acid degradation (e.g., fadD) prevents the breakdown of the product and increases its accumulation. jmb.or.kr

Optimizing Elongase Expression: Fine-tuning the expression levels of the introduced elongase enzymes is critical to balance metabolic load and maximize product yield.

Final Esterification: The free fatty acid produced can be converted to its methyl ester in a subsequent step using a lipase-catalyzed esterification or a standard chemical method.

| Engineering Strategy | Target Gene/Enzyme | Rationale |

| Precursor Enhancement | accABCD, fabB, fabF | Increase the pool of malonyl-CoA and C18:1-ACP. |

| Pathway Redirection | A. thaliana Elongase System (KCS, KCR, HCD, ECR) | Elongate C18:1-ACP to C20:1-ACP. |

| Preventing Degradation | fadD (deletion) | Block the entry of fatty acids into the β-oxidation cycle. |

| Product Release | Thioesterase (tesA) | Cleave the acyl-ACP to release the free fatty acid. |

Enzyme Immobilization Techniques

For the in vitro synthesis or esterification of cis-13-eicosenoic acid, lipases are commonly used biocatalysts. Immobilizing these enzymes on a solid support offers significant advantages, including enhanced stability, ease of separation from the reaction mixture, and reusability, which is crucial for cost-effective production.

Common immobilization methods include:

Adsorption: This simple method involves the physical binding of the enzyme to a carrier, such as a microporous polymeric matrix, through weak forces like van der Waals or hydrogen bonds. nih.gov

Covalent Coupling: This technique forms strong, stable covalent bonds between the enzyme and a functionalized support. This method securely anchors the enzyme, preventing it from leaching into the reaction medium. nih.gov

Entrapment: The enzyme is physically confined within the pores of a polymeric gel or matrix. This method protects the enzyme from the bulk environment while allowing the substrate and product to diffuse.

These immobilization techniques have been successfully applied to the production of various fatty acid methyl esters (FAMEs), achieving high yields (over 90%) and demonstrating excellent operational stability over multiple reaction cycles. nih.gov

Derivatization for Probe Design and Affinity Studies

To investigate the interactions of cis-13-eicosenoic acid with proteins and other cellular components, it is often necessary to derivatize the molecule into a chemical probe. This typically involves introducing a reporter group (e.g., a fluorescent dye) or an affinity tag (e.g., biotin) for detection and purification.

A powerful and widely used strategy for this purpose is click chemistry . This approach involves synthesizing an analogue of the fatty acid that contains a bioorthogonal handle, most commonly a terminal alkyne.

The process for creating and using a cis-13-eicosenoic acid probe would be:

Synthesis of an Alkyne Analogue: A modified version of cis-13-eicosenoic acid would be synthesized to include a terminal alkyne group at the omega end of the molecule. This modification is generally well-tolerated by cellular machinery.

Metabolic Labeling: The alkyne-tagged fatty acid is supplied to cells or an in vitro system, where it is incorporated into lipids and may bind to or acylate proteins.

Click Reaction: After incorporation, the cells or protein lysates are treated with a reporter molecule that contains a complementary azide (B81097) group. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "clicks" the reporter onto the alkyne-tagged fatty acid.

Detection and Analysis:

If a fluorescent azide was used, the labeled proteins or lipids can be visualized by microscopy or analyzed by in-gel fluorescence.

If a biotin (B1667282) azide was used, the labeled biomolecules can be enriched from the complex mixture using avidin-functionalized beads for subsequent identification by mass spectrometry.

This click chemistry-based metabolic labeling provides a robust method for identifying the cellular interactome of cis-13-eicosenoic acid and understanding its metabolic fate.

Fluorescent Labeling Strategies

Fluorescent labeling is a powerful technique for visualizing and tracking the movement and localization of fatty acids within cellular systems. For this compound, this typically involves the covalent attachment of a fluorophore. The choice of fluorophore is dictated by the specific experimental requirements, including the desired excitation and emission wavelengths, photostability, and minimal perturbation of the fatty acid's biological activity.

Commonly used fluorophores for labeling long-chain fatty acids include:

BODIPY (Boron-dipyrromethene) dyes: These are highly fluorescent and are available in a range of emission wavelengths. Their relatively small size and neutral charge at physiological pH make them less likely to interfere with the natural behavior of the fatty acid.

Nitrobenzoxadiazole (NBD): This fluorophore has been widely used for labeling lipids and offers good sensitivity.

Pyrene: This excimer-forming fluorophore is particularly useful for studying membrane dynamics and lipid-lipid interactions.

The labeling strategy often involves modifying the carboxyl group of the parent fatty acid, cis-13-eicosenoic acid, before esterification, or directly functionalizing the methyl ester if a suitable reactive group can be introduced on the alkyl chain. The synthesis of a fluorescently labeled analog would typically proceed through the activation of the carboxylic acid, followed by reaction with an amine- or hydroxyl-functionalized fluorophore. Subsequent methylation would then yield the desired fluorescent this compound analog.

Table 1: Common Fluorophores for Labeling Fatty Acids

| Fluorophore | Typical Excitation (nm) | Typical Emission (nm) | Key Features |

| BODIPY FL | ~505 | ~515 | Bright, photostable, less sensitive to environmental polarity |

| NBD | ~465 | ~535 | Environmentally sensitive, good for membrane studies |

| Pyrene | ~340 | ~375 (monomer), ~470 (excimer) | Excimer formation is sensitive to molecular proximity |

Biotinylation and Click Chemistry Approaches

Biotinylation is a valuable technique for studying protein-fatty acid interactions and for the affinity purification of fatty acid-binding proteins. The high affinity of biotin for streptavidin and avidin (B1170675) allows for the specific capture and isolation of biotinylated molecules and their binding partners. jeol.com The biotinylation of cis-13-eicosenoic acid would typically involve the covalent attachment of a biotin moiety, often via a linker arm to minimize steric hindrance, to the fatty acid. The resulting biotinylated fatty acid can then be esterified to produce the methyl ester derivative for use in cellular or in vitro assays. nih.govnih.gov Proximity biotinylation techniques, such as those using biotin ligase (BioID), can also be employed to identify proteins that interact with the fatty acid in a cellular context. libretexts.org

Click chemistry , a set of biocompatible and highly efficient reactions, offers a versatile approach for the functionalization of fatty acids. The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For this compound, this would involve the synthesis of an alkyne- or azide-functionalized analog. For example, an alkyne group could be introduced at the omega-terminus of the fatty acid. This "clickable" analog can then be readily reacted with a variety of azide-containing reporter molecules, such as fluorophores or biotin, to generate probes for different applications. uobasrah.edu.iqmdpi.com This modular approach allows for the late-stage introduction of the desired tag, providing flexibility in experimental design.

Table 2: Comparison of Biotinylation and Click Chemistry for Fatty Acid Derivatization

| Feature | Biotinylation | Click Chemistry |

| Principle | High-affinity interaction between biotin and avidin/streptavidin. jeol.com | Highly efficient and specific chemical ligation, typically azide-alkyne cycloaddition. uobasrah.edu.iq |

| Primary Use | Affinity purification, protein interaction studies (pull-downs, Far-Western blotting). libretexts.org | Modular labeling with a wide range of reporter molecules (fluorophores, biotin, etc.). mdpi.com |

| Advantages | Extremely strong and specific interaction, well-established protocols. | High reaction efficiency, bio-orthogonality (minimal side reactions), versatility. |

| Considerations | The size of the biotin-avidin complex can cause steric hindrance. Elution may require denaturing conditions. | Requires the synthesis of a bio-orthogonal "clickable" analog of the fatty acid. |

Purity Assessment and Characterization of Synthesized Materialssigmaaldrich.comcaymanchem.com

The purity and structural integrity of synthesized this compound and its derivatives are paramount for obtaining reliable and reproducible research results. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of fatty acid methyl esters (FAMEs). The high resolving power of capillary GC columns allows for the separation of FAMEs based on their chain length, degree of unsaturation, and in some cases, the position and geometry of the double bonds. The mass spectrometer provides structural information through the fragmentation pattern of the ionized molecule. The NIST Mass Spectrometry Data Center provides reference data for this compound, including its Kovats retention index and mass spectrum. nih.govscielo.br

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis and purification of FAMEs. Reversed-phase HPLC, often using C18 columns, can separate FAMEs based on their hydrophobicity. nih.govresearchgate.net The separation can be influenced by chain length and the number and configuration of double bonds. sigmaaldrich.com HPLC can be coupled with various detectors, including UV-Vis (for unsaturated FAMEs) and mass spectrometry (LC-MS) for enhanced sensitivity and structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the molecule.

¹H NMR spectroscopy can be used to identify the protons in different chemical environments, such as the methyl ester protons, the olefinic protons of the double bond, and the various methylene (B1212753) groups along the fatty acid chain. The coupling constants between the olefinic protons can confirm the cis (Z) configuration of the double bond.

¹³C NMR spectroscopy provides information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the ester, the sp² carbons of the double bond, and the sp³ carbons of the alkyl chain.

By integrating the data from these analytical techniques, researchers can confirm the identity, purity, and structural characteristics of synthesized this compound and its derivatives, ensuring the quality of the materials used in their studies.

Table 3: Analytical Techniques for the Characterization of this compound

| Technique | Information Provided | Expected Data for this compound |

| GC-MS | Retention time, molecular weight, fragmentation pattern. | A specific retention index and a mass spectrum with a molecular ion peak (m/z 324.5) and characteristic fragment ions. nih.govscielo.br |

| HPLC | Retention time, separation from isomers and impurities. | Elution at a specific retention time on a reversed-phase column, dependent on the exact conditions. nih.govresearchgate.net |

| ¹H NMR | Chemical shifts and coupling constants of protons. | Signals for methyl ester (~3.6 ppm), olefinic protons (~5.3 ppm, multiplet), and alkyl chain protons. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Signals for carbonyl carbon (~174 ppm), olefinic carbons (~130 ppm), methyl ester carbon (~51 ppm), and alkyl chain carbons. |

Comparative Biochemical and Evolutionary Perspectives on Cis 13 Eicosenoic Acid Methyl Ester

Phylogenetic Distribution of Biosynthetic Pathways

The biosynthesis of cis-13-eicosenoic acid, the direct precursor to its methyl ester, is not universally conserved across all life forms but appears in various taxa, indicating a diverse phylogenetic distribution. The fundamental pathway typically involves the elongation of a pre-existing fatty acid.

In the model plant Arabidopsis thaliana, there is evidence suggesting that cis-13-eicosenoic acid (20:1cisΔ¹³) can be generated through the elongation of cis-vaccenic acid (18:1cisΔ¹¹), which itself may be produced from the elongation of 16:1cisΔ⁹. ebi.ac.uk However, this specific elongation pathway from 18:1cisΔ¹¹ to 20:1cisΔ¹³ was not observed in Brassica napus, highlighting that metabolic pathways can differ even between related plant species. ebi.ac.uk

In the bacterial domain, particularly in Escherichia coli, abnormal fatty acids, including cis-13-eicosenoic acid, have been observed to accumulate under specific stress conditions. ebi.ac.uk When an E. coli glycerol (B35011) auxotroph is starved of glycerol, inhibiting phospholipid synthesis, it accumulates free fatty acids with unusually long chains, including cis-13-eicosenoic acid. ebi.ac.uk This accumulation is a result of de novo synthesis. ebi.ac.uk

The fungal kingdom also contributes to the production of eicosenoic acids. Screenings of numerous fungal strains have identified that fungi of the genus Mortierella can produce and accumulate cis-11-eicosenoic acid, a close isomer. nih.gov For instance, Mortierella chlamydospora is a notable producer of this fatty acid. nih.gov While this is not the exact isomer, it points to the capacity of fungi to synthesize C20:1 fatty acids. The presence of cis-13-eicosenoic acid itself has been reported in the archaeon Pyrococcus furiosus and the marine sponge Mycale laevis. nih.gov

The biosynthesis of the precursor acid, cis-11-eicosenoic acid, is also known in insects, where it is often a component of pheromone production, and in mammals, where fatty acid elongation pathways are a standard part of lipid metabolism.

The final step, the methylation of the carboxylic acid to form the ester, is catalyzed by a fatty-acid O-methyltransferase. wikipedia.org This enzymatic activity has been identified in organisms like Mycobacterium marinum, demonstrating its presence in bacteria. nih.gov

| Taxonomic Group | Organism/Species Example | Compound/Pathway Component | Reference |

|---|---|---|---|

| Plants | Arabidopsis thaliana | cis-13-Eicosenoic acid (20:1cisΔ¹³) | ebi.ac.uk |

| Bacteria | Escherichia coli | cis-13-Eicosenoic acid | ebi.ac.uk |

| Archaea | Pyrococcus furiosus | 13-Eicosenoic acid | nih.gov |

| Fungi | Mortierella chlamydospora | Produces cis-11-eicosenoic acid, an isomer | nih.gov |

| Animals (Sponges) | Mycale laevis | 13-Eicosenoic acid | nih.gov |

| Animals (Insects) | Lepidoptera (general) | Biosynthesis of cis-11-eicosenoic acid (isomer) for pheromones |

Evolution of Specific Methyltransferase and Desaturase Enzymes

The synthesis of cis-13-eicosenoic acid methyl ester relies on two key enzyme families: desaturases, which introduce the double bond, and methyltransferases, which add the methyl group. The evolution of these enzymes reveals a complex history of gene duplication, divergence, and functional adaptation.

Desaturases are responsible for creating double bonds at specific positions in fatty acid chains. They are broadly classified based on the position of the double bond they introduce. wikipedia.org The enzyme responsible for the Δ13 double bond in cis-13-eicosenoic acid would be a Δ13-desaturase. The evolution of desaturases is marked by the emergence of different regioselectivities (e.g., Δ9, Δ12, Δ15). wikipedia.orgnih.gov Phylogenetic analyses show that desaturases fall into distinct families, such as the "First Desaturases" which typically introduce the initial double bond at the Δ9 or Δ11 position, and "Front-end Desaturases" that act between an existing double bond and the carboxyl end. nih.gov The evolution of a Δ13-desaturase likely arose from gene duplication and subsequent functional divergence from a more common desaturase, such as a Δ9 or Δ11-desaturase, allowing for the synthesis of this specific fatty acid. In plants, the stearoyl-ACP desaturase (SAD) gene family is critical for converting saturated to unsaturated fatty acids and shows significant diversification. frontiersin.org

Fatty Acid Methyltransferases (FAMTs) catalyze the transfer of a methyl group from a donor like S-adenosyl-L-methionine to the carboxyl group of a fatty acid, forming a fatty acid methyl ester (FAME). wikipedia.org The systematic name for this enzyme class is S-adenosyl-L-methionine:fatty-acid O-methyltransferase. wikipedia.org Evolutionary studies of these enzymes are revealing unexpected connections. For example, the FAMT from Mycobacterium marinum shows surprising structural conservation with methyltransferases involved in plant natural product metabolism. nih.gov This suggests a shared architectural fold has been adapted for different purposes in divergent evolutionary lineages—bacterial fatty acid O-methylation in one case and plant biosynthesis in another. nih.gov In plants, methyltransferases are a diverse group, and studies on species like Catharanthus roseus show that novel methyltransferases can evolve with high substrate specificity, often from ancestral enzymes with different primary roles. frontiersin.org This parallel evolution highlights how distinct enzyme lineages can converge on the same catalytic function. frontiersin.org

Comparative Lipidomics Across Taxa

Comparative lipidomics reveals the distribution and relative abundance of cis-13-eicosenoic acid and its methyl ester across different species, providing insights into their metabolic roles.

While not a universally dominant fatty acid, cis-13-eicosenoic acid (also known as paullinic acid) is found in the lipids of various organisms. ebi.ac.ukiarc.fr In plants, its presence can vary significantly. For example, in transgenic Arabidopsis engineered for altered fatty acid metabolism, a large increase in the proportions of cis-vaccenic acid (18:1cisΔ¹¹) and cis-13-eicosenoic acid (20:1cisΔ¹³) was observed. ebi.ac.uk This was not mirrored in transgenic Brassica napus, indicating species-specific differences in lipid metabolism and the enzymes involved in fatty acid elongation. ebi.ac.uk The compound has also been identified via gas chromatography-mass spectrometry (GC-MS) in the seed extracts of plants like Euphorbia lathyrus and Cassia fistula. researchgate.netresearchgate.net

In microorganisms, cis-13-eicosenoic acid accumulates in E. coli under conditions of inhibited phospholipid synthesis. ebi.ac.uk Analysis of [35S]methionine-labeled cells showed that the major accumulating species was acyl-acyl carrier protein (ACP) acylated with cis-13-eicosenoic acid. ebi.ac.uk The archaeon Pyrococcus furiosus and the marine sponge Mycale laevis also contain 13-eicosenoic acid. nih.gov

The methyl ester form, this compound, has been identified in complex lipid mixtures from various sources. For instance, it was detected as a minor component (0.1%) in a biodiesel blend derived from lamb fat, demonstrating its presence in animal tissues. aston.ac.uk

| Organism | Taxonomic Group | Compound Identified | Context/Notes | Reference |

|---|---|---|---|---|

| Arabidopsis thaliana (transgenic) | Plant | cis-13-Eicosenoic acid | Increased proportions in seeds with modified lipid metabolism. | ebi.ac.uk |

| Euphorbia lathyrus | Plant | cis-13-Eicosenoic acid | Identified in seed extract. | researchgate.net |

| Escherichia coli | Bacteria | cis-13-Eicosenoic acid | Accumulates as acyl-ACP when phospholipid synthesis is inhibited. | ebi.ac.uk |

| Lamb Fat (Biodiesel) | Animal | This compound | Detected as a 0.1% component in FAME profile. | aston.ac.uk |

| Pyrococcus furiosus | Archaea | 13-Eicosenoic acid | Reported presence in the organism. | nih.gov |

| Mycale laevis | Sponge (Animal) | 13-Eicosenoic acid | Reported presence in the organism. | nih.gov |

Adaptation and Ecological Significance in Diverse Environments

The presence of this compound and its precursor acid in a variety of organisms suggests they play roles in adaptation to specific environmental pressures and ecological niches.

In bacteria like E. coli, the accumulation of long-chain acyl-ACPs, including that of cis-13-eicosenoic acid, during glycerol starvation suggests these molecules may act as feedback inhibitors for fatty acid synthesis enzymes. ebi.ac.uk This represents a regulatory mechanism to halt lipid production when the cell cannot form phospholipids (B1166683), preventing the wasteful synthesis of fatty acids and the accumulation of free fatty acids to toxic levels. ebi.ac.uk

In the broader context of animal physiology, the enzymes that produce unsaturated fatty acids, the desaturases, are crucial for adapting to environmental changes. mercola.com Desaturase enzymes can act as metabolic switches, altering the composition of fats within the body to prepare for states like hibernation or torpor. mercola.com By converting saturated fats to unsaturated ones, these enzymes can increase the fluidity of cell membranes at lower temperatures, a critical adaptation for cold environments. While not specific to the Δ13 isomer, this general principle highlights the ecological importance of producing specific unsaturated fatty acids for thermal adaptation.

Furthermore, some fatty acid methyl esters and their precursors have been implicated in chemical signaling and defense. A closely related isomer, cis-11-eicosenoic acid, and its derivatives are known components of honey bee venom and can stimulate the immune system, suggesting a role in defense and immunomodulation. researchgate.net While the specific function of this compound is not as well-defined, its structural similarity to signaling molecules suggests potential roles in intra- or inter-species communication or defense that are yet to be fully explored.

Ecologically, fatty acid methyl esters are characterized as lipophilic and having very low water solubility. scbt.com This property influences their distribution and persistence in different environmental compartments.

Future Research Directions and Unexplored Avenues for Cis 13 Eicosenoic Acid Methyl Ester Studies

Elucidation of Novel Biological Roles in Underexplored Organisms

The presence of cis-13-eicosenoic acid methyl ester has been identified in a variety of organisms, yet its specific biological functions within them are not well understood. It is found as a component of biodiesel derived from the oils of plants like Croton megalocarpus and Ceiba pentandra. caymanchem.com Furthermore, the related compound, 13(Z)-docosenoic acid methyl ester, is known to be a flavor-active, volatile, and aromatic compound present in cooked commercial shrimp waste. caymanchem.com Research into the metabolic pathways that produce this ester and its subsequent physiological roles in such organisms could reveal novel biochemical adaptations. Investigating its presence and function in extremophiles, marine invertebrates, or specific plant species could uncover unique biological activities and ecological interactions.

Advanced Mechanistic Studies on Cellular and Molecular Interactions (e.g., in insulin-secreting cells)

The broader class of eicosanoids, derived from 20-carbon fatty acids, are known to be powerful modulators of pancreatic islet function, capable of both enhancing and inhibiting glucose-induced insulin (B600854) secretion. nih.gov For instance, prostaglandin (B15479496) E2, an eicosanoid, acts as a negative modulator of this process. nih.gov While direct research on this compound is limited, a related compound, cis-11-eicosenoate, has been shown to trigger the immune system and stimulate the production of inflammatory metabolites. researchgate.net

Future research should focus on the specific interactions of this compound with cellular systems, particularly insulin-secreting pancreatic β-cells. Advanced studies could explore its binding to cell surface or nuclear receptors, its influence on intracellular signaling cascades, and its effect on gene expression related to insulin synthesis and release. Understanding these mechanisms is crucial to determining if it acts as a beneficial or detrimental agent in metabolic regulation.

Development of Innovative Analytical Platforms (e.g., comprehensive two-dimensional gas chromatography)

The accurate analysis and quantification of fatty acid methyl esters (FAMEs) in complex biological and environmental samples present a significant analytical challenge. Comprehensive two-dimensional gas chromatography (GCxGC) has emerged as a powerful technique for this purpose, offering vastly improved separation capacity compared to traditional one-dimensional GC. chula.ac.th

GCxGC systems, often coupled with mass spectrometry (MS) or flame ionization detectors (FID), can separate complex FAME mixtures, including cis- and trans-isomers, from sources like fish oil and milk fat. nih.govacs.org The use of dual ionic liquid column phases in GCxGC has demonstrated excellent separation of FAMEs in short analysis times. nih.gov Future research should focus on developing and validating standardized GCxGC methods specifically for this compound. This includes optimizing column selection, modulation parameters, and detector settings to achieve low limits of detection and high reproducibility, enabling more precise studies of its distribution and dynamics in various matrices. acs.orgnih.gov

Table 1: Advanced Analytical Techniques for FAME Analysis

| Technique | Description | Advantages for this compound Analysis |

|---|---|---|

| Comprehensive Two-Dimensional Gas Chromatography (GCxGC) | A chromatographic technique that uses two different columns to separate a sample. The effluent from the first column is sequentially trapped and then released onto the second column. | Provides significantly higher peak capacity and resolution, allowing for the separation of complex isomers from other fatty acids in a single run. nih.gov |

| GC coupled with Field Ionization Mass Spectrometry (FI-MS) | A 2D separation approach where GC is combined with a soft ionization mass spectrometry technique that minimizes fragmentation. | Creates an ordered pattern based on carbon number and degree of unsaturation, aiding in the identification and classification of unknown FAMEs. acs.org |

| Splitter-based Non-Cryogenic Artificial Trapping (SNAT) Modulator | A feature in GCxGC that mimics cryogenic modulation without the need for liquid nitrogen, making the process more environmentally friendly. | Improves separation of FAMEs with better-separated peaks and a tenfold higher total peak capacity compared to 1D GC-MS systems. chula.ac.th |

Application in Systems Biology and Multi-Omics Research

Systems biology integrates different "omics" data (e.g., genomics, proteomics, metabolomics) to understand complex biological systems. This compound, as a component of the metabolome, can be a valuable data point in these large-scale studies. The application of machine-learning tools to multi-omics datasets has been shown to aid in biomarker discovery with high predictive performance. researchgate.net By correlating the abundance of this ester with genetic variations, protein expression levels, and other metabolite changes, researchers can construct comprehensive models of its biological network. Such an approach could reveal its role in broader pathways related to lipid metabolism, inflammation, and chronic diseases. researchgate.net

Potential for Biomarker Discovery in Non-Human Diagnostics (e.g., as indicators of frozen storage duration in meat)

As a specific monounsaturated fatty acid, this compound could serve as a sensitive biomarker for the quality and storage history of meat products. Future research should aim to precisely quantify the changes in its concentration during frozen storage across different types of meat. If a consistent correlation is established, it could lead to the development of a reliable diagnostic test for assessing the "freshness" and shelf-life of frozen foods.

Investigating Environmental Impact and Bioremediation Potential

This compound has been identified as a minor component in waste-derived biodiesel blends. aston.ac.uk The environmental fate of biodiesel components is a crucial area of study. Research is needed to understand the persistence and degradation pathways of this compound in soil and aquatic environments. Investigating the microorganisms and enzymes capable of breaking down this molecule could lead to new bioremediation strategies for environments contaminated with fatty acid-based industrial products. Furthermore, understanding its role and stability within various biodiesel formulations could contribute to the development of more sustainable and environmentally compatible biofuels.

Q & A

Q. What analytical methods are recommended for identifying cis-13-eicosenoic acid methyl ester in complex biological or chemical matrices?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification. Key parameters include:

- Column selection : Polar capillary columns (e.g., DB-WAX) to resolve structural isomers .

- Ionization energy : Dual ionization energies (e.g., 70 eV) enhance fragmentation patterns for precise identification .

- Retention indices : Cross-referencing with NIST databases (CAS 17735-94-3) ensures accurate spectral matching .

- Sample preparation : Use Soxhlet extraction with non-polar solvents (e.g., hexane) to isolate methyl esters from lipids .

Q. How is this compound synthesized in biodiesel research?

It is produced via transesterification of triglycerides in feedstocks like Polanga oil:

- Catalysis : Alkaline catalysts (e.g., KOH) optimize esterification efficiency, reducing free fatty acid content .

- Solvent optimization : Hexane enhances yield by improving lipid solubility .

- Validation : GC-MS confirms purity and quantifies methyl esters (e.g., hexadecanoic vs. eicosenoic acid methyl esters) .

Q. What biological activities are associated with this compound in natural products?

- Antimicrobial : Disrupts microbial membranes via hydrophobic interactions, as observed in propolis extracts .

- Antioxidant : Scavenges free radicals (e.g., DPPH assay) due to unsaturated bonds, though activity varies with concentration and matrix .

- Anticancer : Exhibits cytotoxicity against HeLa and PC-3 cancer cells, potentially via apoptosis induction .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Contradictions arise from:

- Matrix effects : Activity in propolis (synergistic with flavonoids) vs. isolated form .

- Concentration thresholds : Pro-apoptotic effects at high doses vs. pro-survival signaling at lower doses .

- Experimental design : Use standardized assays (e.g., ISO 10993-5 for cytotoxicity) and control for co-eluting compounds in GC-MS .

Q. What challenges exist in optimizing GC-MS parameters for quantifying this compound isomers?

- Isomer separation : Differentiate cis-13 from cis-11 or cis-9 isomers using retention indices and high-resolution columns .

- Quantification limits : Employ internal standards (e.g., methyl erucate) to correct for detector variability .

- Data validation : Cross-validate with NMR (e.g., ¹H-NMR for double-bond positioning) to confirm structural assignments .

Q. How can researchers address stability issues during the synthesis and storage of this compound?

Q. What strategies improve the reproducibility of this compound extraction from plant oils?

- Solvent polarity : Optimize solvent mixtures (e.g., chloroform:methanol) for lipid class separation .

- Nanocatalysis : Co/Ni nanoparticles enhance esterification efficiency in gasification processes .

- Quality control : Adhere to ASTM D6751 standards for biodiesel purity validation .

Methodological Considerations

Q. How to validate the specificity of analytical methods for this compound?

Q. What experimental designs mitigate confounding effects in bioactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.